

Propargyl-PEG3-amine molecular weight and formula

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Compound of Interest

Compound Name: *Propargyl-PEG3-amine*

Cat. No.: *B2756466*

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An In-depth Technical Guide to **Propargyl-PEG3-amine**

Propargyl-PEG3-amine is a bifunctional molecule integral to the fields of bioconjugation, drug discovery, and proteomics. Its structure, featuring a terminal alkyne group and a primary amine connected by a three-unit polyethylene glycol (PEG) spacer, makes it a versatile tool for researchers. This guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

Propargyl-PEG3-amine is a key reagent in "click chemistry," a method known for its high efficiency and specificity. The molecular details are summarized below.

Property	Value	Source(s)
Molecular Weight	187.24 g/mol	[1] [2] [3] [4]
Molecular Formula	C ₉ H ₁₇ NO ₃	[1] [2] [3]
CAS Number	932741-19-0	[1] [3]
Purity	Typically >95%	[1] [3] [5]
Appearance	Colorless Liquid	[2]
Solubility	Water, DMSO, DCM, DMF	[2]

Applications in Research and Drug Development

The unique structure of **Propargyl-PEG3-amine** allows for its application in several advanced research areas:

- **PROTAC Synthesis:** It serves as a flexible linker in the creation of Proteolysis Targeting Chimeras (PROTACs).[2][6][7] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's ubiquitination and subsequent degradation by the proteasome.[1] The PEG linker provides spatial separation between the two ligands of the PROTAC, which is crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
- **Antibody-Drug Conjugate (ADC) Development:** In the field of targeted cancer therapy, **Propargyl-PEG3-amine** can be used to link potent cytotoxic drugs to monoclonal antibodies.[5] The alkyne group allows for a stable triazole linkage to an azide-modified antibody or drug via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[5]
- **Bioconjugation and PEGylation:** The amine group can react with various functional groups like carboxylic acids and NHS esters, while the alkyne group is available for click chemistry.[8][9] This dual reactivity makes it a valuable tool for PEGylating proteins, peptides, and other biomolecules, which can improve their solubility, stability, and pharmacokinetic properties.[9]

Experimental Protocols

The primary application of **Propargyl-PEG3-amine** involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the general steps for conjugating **Propargyl-PEG3-amine** to an azide-containing molecule.

Materials:

- **Propargyl-PEG3-amine**

- Azide-containing molecule (e.g., protein, peptide, or small molecule)
- Copper(II) sulfate (CuSO_4)
- Reducing agent (e.g., Sodium Ascorbate)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Degassed buffer (e.g., phosphate buffer)
- Solvent (e.g., DMSO, DMF, or water)

Procedure:

- Preparation of Reactants:
 - Dissolve the azide-containing molecule and **Propargyl-PEG3-amine** in a suitable solvent. The molar ratio will depend on the specific application.
- Preparation of Catalyst:
 - Prepare a stock solution of CuSO_4 and the chelating ligand. The ligand is crucial for stabilizing the Cu(I) oxidation state and improving reaction efficiency.^[4]
- Reaction Initiation:
 - Add the CuSO_4 /ligand solution to the mixture of the azide and alkyne.
 - Initiate the reaction by adding a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).^[4]
- Reaction Conditions:
 - The reaction is typically carried out at room temperature and can be completed within 1-4 hours.
- Monitoring and Purification:
 - Monitor the reaction progress using techniques like TLC or LC-MS.

- Once complete, the product can be purified using standard chromatographic methods.

Workflow for PROTAC Synthesis

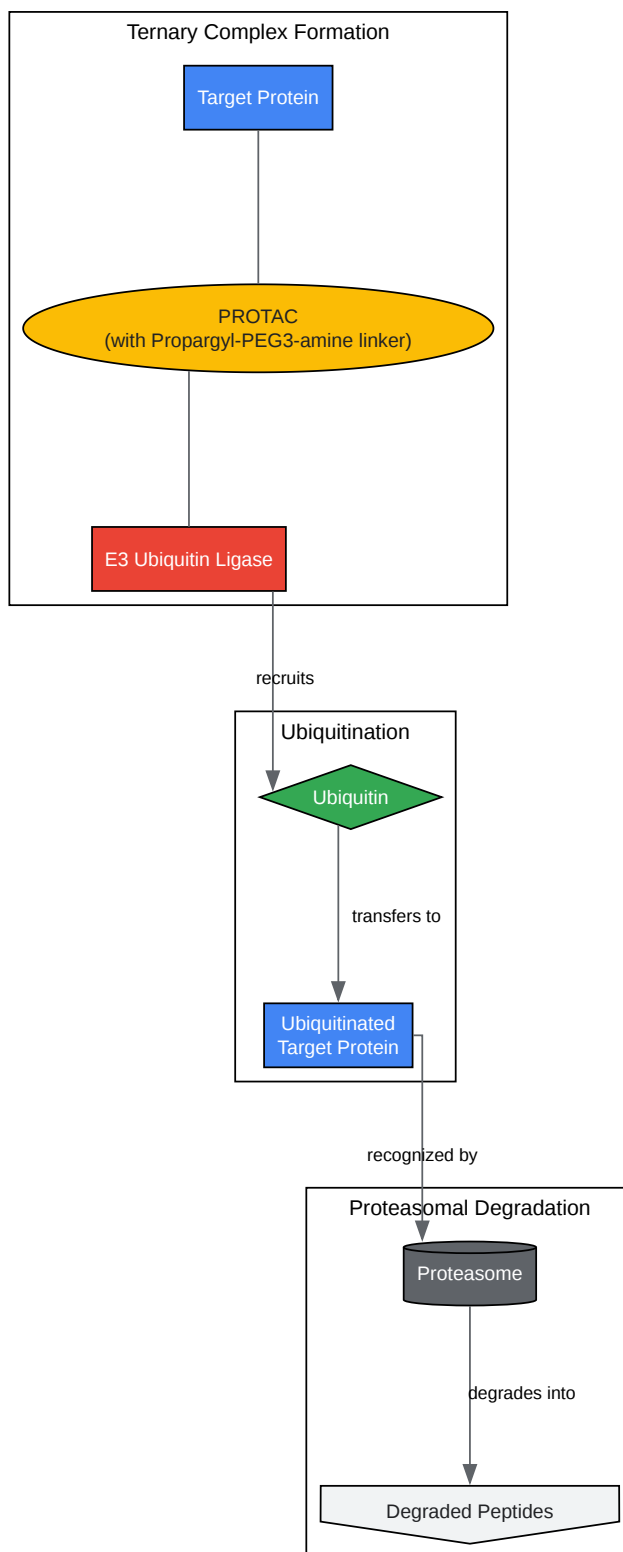
A common strategy for synthesizing a PROTAC using **Propargyl-PEG3-amine** involves a two-step process:

- **Amide Coupling:** The amine group of **Propargyl-PEG3-amine** is reacted with a carboxylic acid on the E3 ligase ligand, forming a stable amide bond.
- **Click Chemistry:** The alkyne-functionalized intermediate is then conjugated to the azide-modified target protein ligand via a CuAAC reaction.

Visualizations

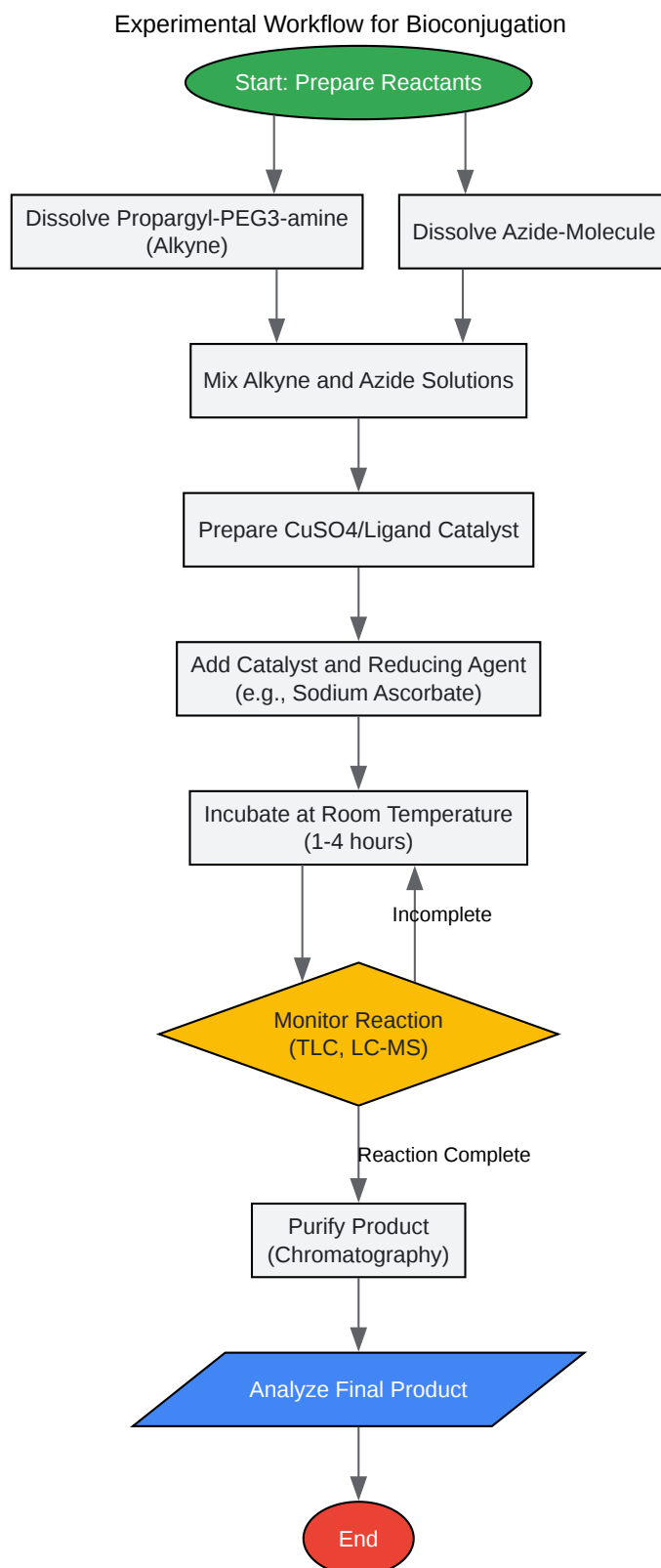
PROTAC Mechanism of Action

PROTAC-Mediated Protein Degradation

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Caption: PROTAC Mechanism of Action.

Experimental Workflow for Bioconjugation



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